Diacetone acrylamide
Overview
Description
Diacetone acrylamide is a chemical compound with the molecular formula C9H15NO2. It is a white crystalline solid with a melting point of approximately 57°C . This compound is an acrylic monomer used primarily as a crosslinking agent in various polymerization processes . This compound is known for its reactivity and solubility characteristics, making it a valuable component in the production of functional copolymers .
Mechanism of Action
Target of Action
Diacetone acrylamide (DAAM) is primarily targeted towards acrylic copolymers . It is used in the production of emulsion polymers, water-soluble resins, sizing agents, thickeners, coatings, adhesives, and sealants .
Mode of Action
DAAM readily copolymerizes with other acrylic monomers to create a pendant keto moiety on the acrylic backbone chain . This keto group can be post-reacted with the difunctional adipic dihydrazide (ADH) to self-crosslink the system . The crosslinking reaction yields an imine
Biochemical Pathways
The biochemical pathway of DAAM involves the “keto-hydrazide” crosslinking reaction . This reaction is acid-catalyzed and favored at lower water concentration . The rate and amount of crosslinking are influenced by the transport of the crosslinking agent, which is rate-limiting .
Pharmacokinetics
It’s known that daam forms polymers in solution, in bulk, or in emulsion . It can react exothermically with reducing agents to release gaseous hydrogen . It may also react exothermically with both acids and bases .
Result of Action
The result of DAAM’s action is the formation of a three-dimensional network within the acrylic latex . This enhances the development of mechanical strength and hardness in the resulting product . If extensive crosslinking occurs within the particles prior to their coalescence, interdiffusion will be prevented, resulting in a weaker product .
Action Environment
The action of DAAM is influenced by environmental factors such as temperature and humidity . The rate and total amount of surfactant exudation, for example, are influenced by crosslinking, particle deformability (as determined by the temperature relative to the polymer glass transition temperature), and the evaporation rate (as controlled by the relative humidity) .
Biochemical Analysis
Biochemical Properties
Diacetone acrylamide plays a significant role in biochemical reactions, particularly in the formation of crosslinked polymers. It interacts with various enzymes, proteins, and other biomolecules through its keto-hydrazide crosslinking reaction . This reaction involves the formation of a covalent bond between the ketone group of this compound and hydrazide groups of proteins or enzymes, leading to the formation of a stable imine product . This interaction enhances the mechanical strength and stability of the resulting polymer network.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce oxidative stress in cells by reacting with glutathione, a key antioxidant . This reaction disrupts the redox balance within the cell, leading to increased vulnerability to reactive oxygen species and subsequent cellular damage .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through the keto-hydrazide reaction . This reaction is acid-catalyzed and favored at lower water concentrations . This compound can also inhibit or activate enzymes by modifying their active sites through covalent bonding . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard storage conditions but can undergo autoxidation upon exposure to air, forming explosive peroxides . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause cumulative cellular damage and affect cellular function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as neurotoxicity and reproductive toxicity . Studies have shown that this compound can impair neurotransmitter release by adducting cysteine residues on presynaptic proteins, leading to neurotoxicity . Additionally, high doses of this compound can cause reproductive toxicity by inducing DNA strand breaks and dominant lethal mutations .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors . It can react with glutathione, leading to the formation of glutathione conjugates . This reaction not only detoxifies this compound but also disrupts the redox balance within the cell, making it more susceptible to oxidative stress . The metabolic pathways of this compound also involve its degradation into smaller metabolites that can be excreted from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It can diffuse across cell membranes and interact with transporters or binding proteins that facilitate its movement within the cell . The distribution of this compound within tissues is influenced by its solubility in water and organic solvents, allowing it to accumulate in specific compartments or organelles .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . It can be directed to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria . The activity and function of this compound are influenced by its localization, as it can interact with different biomolecules and participate in various cellular processes depending on its subcellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diacetone acrylamide can be synthesized through several routes:
Acrylamide and Diacetone Alcohol: This method involves using acrylamide and diacetone alcohol as raw materials under the action of a catalyst, typically activated heteropoly acid.
Acrylonitrile and Acetone: Another common method involves the reaction of acrylonitrile and acetone in the presence of concentrated sulfuric acid as a catalyst.
Industrial Production Methods: The industrial production of this compound often follows the acrylonitrile and acetone route due to its higher yield and efficiency . The process involves mixing acrylonitrile and acetone, adding concentrated sulfuric acid, and maintaining the reaction temperature. The product is then purified through washing and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Diacetone acrylamide undergoes various chemical reactions, including:
Crosslinking Reactions: It reacts with adipic acid dihydrazide to form crosslinked networks, commonly used in coatings and adhesives.
Polymerization: this compound can copolymerize with other monomers such as vinyl acetate, methyl methacrylate, and styrene.
Common Reagents and Conditions:
Crosslinking: Adipic acid dihydrazide is a common crosslinking agent used with this compound.
Polymerization: Radical initiators are often used to initiate the polymerization process.
Major Products:
Crosslinked Polymers: These are used in coatings, adhesives, and sealants.
Copolymers: Functional copolymers with enhanced mechanical properties.
Scientific Research Applications
Diacetone acrylamide has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of copolymers and crosslinked networks.
Biology: Utilized in the preparation of hydrogels for drug delivery systems.
Medicine: Employed in the development of biocompatible materials for medical devices.
Industry: Applied in the production of waterborne coatings, adhesives, and printing inks.
Comparison with Similar Compounds
Diacetone acrylamide is unique due to its ability to form highly reactive and soluble polymers. Similar compounds include:
N,N-Dimethylacrylamide: Known for its use in the synthesis of hydrogels.
N-Hydroxyethyl acrylamide: Utilized in the production of water-soluble polymers.
N-Isopropylacrylamide: Commonly used in temperature-sensitive hydrogels.
This compound stands out due to its versatility in forming crosslinked networks and its wide range of applications in various industries .
Properties
IUPAC Name |
N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-8(12)10-9(3,4)6-7(2)11/h5H,1,6H2,2-4H3,(H,10,12) | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNKZBIFPJNNIO-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=O)C=C | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Record name | DIACETONE ACRYLAMIDE | |
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Related CAS |
25897-89-6 | |
Record name | 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID1024916 | |
Record name | Diacetone acrylamide | |
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Molecular Weight |
169.22 g/mol | |
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Physical Description |
Diacetone acrylamide appears as white crystals. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, White hygroscopic solid; [Merck Index] White or yellow crystalline solid; [MSDSonline] | |
Record name | DIACETONE ACRYLAMIDE | |
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Boiling Point |
248 °F at 8 mmHg (NTP, 1992), 120 °C @ 8 mm Hg | |
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Solubility |
Very soluble (NTP, 1992), Highly sol in water and most organic solvents, Soluble in chloroform | |
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Vapor Pressure |
0.000579 [mmHg] | |
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Color/Form |
White crystalline solid | |
CAS No. |
2873-97-4 | |
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Melting Point |
135 to 136 °F (NTP, 1992), 57-58 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing Diacetone acrylamide?
A1: this compound is primarily synthesized through the reaction of acetone and acrylonitrile. Several methods utilize different catalysts, including concentrated sulfuric acid [, , , , , ], ion exchange resins [], and heteropolyacids []. A newer method employs a mixed acid catalyst of trifluoroacetic acid and concentrated sulfuric acid [].
Q2: How is the structure of this compound confirmed?
A2: The structure of this compound is confirmed using spectroscopic techniques such as 1H NMR, FTIR, and mass spectrometry []. UV spectroscopy is also employed to analyze this compound solutions [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C9H15NO2, and its molecular weight is 169.22 g/mol.
Q4: What are the key properties of this compound that make it useful in polymer chemistry?
A4: this compound possesses a vinyl group that allows it to participate in polymerization reactions, and a reactive ketone group enables crosslinking reactions with suitable crosslinkers like adipic dihydrazide [, , , , , , ].
Q5: How does this compound influence the properties of acrylic emulsions?
A5: Incorporating this compound into acrylic emulsions can modify their properties. For instance, increasing this compound concentration increases particle size, particle size distribution, and viscosity, while decreasing the glass transition temperature [].
Q6: What are some applications of this compound in coating formulations?
A6: this compound is used in the development of waterborne coatings, including wood paints []. It enhances crosslinking in polyacrylate emulsions, leading to improved water resistance, heat resistance, and hardness of the final coating film [, , ].
Q7: Can this compound be used to modify natural rubber?
A7: Yes, this compound can be grafted onto natural rubber via seeded emulsion polymerization, improving compatibility with other polymers like polyamide 12 [, ]. This modification enhances the mechanical and rheological properties of the resulting blends [, ].
Q8: How does this compound contribute to controlled release applications?
A8: this compound is incorporated into controlled-release formulations, such as those containing the herbicide acetochlor []. The polymer matrix formed with this compound allows for the controlled release of the active ingredient, potentially reducing environmental pollution and enhancing herbicide efficacy [].
Q9: What is the role of this compound in the development of holographic photopolymers?
A9: this compound is a key component in low-toxicity holographic photopolymer formulations, offering an alternative to the more toxic acrylamide [, , ]. Glycerol is often added to these formulations to improve stability, optical quality, and refractive index modulation [, ].
Q10: Can this compound be used to synthesize thermoresponsive polymers?
A10: Yes, copolymers of this compound with monomers like N-acryloylglycinamide (NAGA) exhibit thermoresponsive behavior []. These copolymers can display both upper and lower critical solution temperatures depending on their composition []. Additionally, copolymers with acrylamide can be used to create thermoresponsive microgels with tunable size and responsive temperatures [].
Q11: How does this compound contribute to the properties of polyurethane materials?
A11: this compound is used in the preparation of self-crosslinkable waterborne polyurethanes, where it reacts with diethanolamine via Michael addition []. This reaction introduces carbonyl groups that enable crosslinking, resulting in films with improved waterproof and mechanical properties [].
Q12: Are there ionic liquids based on this compound?
A12: Yes, ionic liquids based on this compound cations and various anions like acetate, trifluoroacetate, tetrafluoroborate, hexafluorophosphate, sulfate, and chloride have been synthesized and characterized [, ]. These ionic liquids show promise as effective catalysts for esterification reactions [, ].
Q13: Can this compound be used for environmental remediation?
A13: Research indicates that polyamine-Diacetone acrylamide modified PVC resin can effectively adsorb 4-chlorophenol from aqueous solutions []. This modified resin exhibits high adsorption capacity and could potentially be employed in environmental remediation efforts.
Q14: What is known about the toxicity of this compound?
A14: While this compound is considered less toxic than acrylamide [], more comprehensive toxicological studies are needed to fully assess its safety profile.
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